3-phenacyl-uridine diphosphate is a chemical compound that belongs to the class of nucleotide derivatives, specifically modified forms of uridine diphosphate. It is recognized for its role as a potent agonist of the P2Y6 receptor, a subtype of purinergic receptors involved in various physiological processes. The compound has garnered attention due to its potential applications in pharmacology and biochemistry, particularly in studies related to cell signaling and vascular biology.
3-phenacyl-uridine diphosphate is synthesized from uridine diphosphate through specific chemical modifications. It falls under the category of nucleotide analogs, which are essential in biochemical research for understanding nucleic acid functions and enzyme interactions. Its classification as a P2Y6 receptor agonist allows it to be studied in the context of receptor signaling pathways and therapeutic applications.
The synthesis of 3-phenacyl-uridine diphosphate typically involves phosphorylation reactions using uridine as a precursor. The process can include:
The synthesis may utilize standard laboratory techniques such as:
The molecular structure of 3-phenacyl-uridine diphosphate consists of a uridine backbone with a phenacyl group attached at the 3-position. The compound features:
The structural formula can be represented as follows:
This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in specific ratios.
3-phenacyl-uridine diphosphate participates in various biochemical reactions, primarily involving its interaction with purinergic receptors:
The efficacy of 3-phenacyl-uridine diphosphate as a receptor agonist is evaluated using dose-response studies, where its activity is measured against other nucleotides. For instance, it has an EC50 value indicating its potency in activating P2Y6 receptors.
The mechanism by which 3-phenacyl-uridine diphosphate exerts its effects involves:
Studies have shown that 3-phenacyl-uridine diphosphate has an EC50 value around 70 nM for P2Y6 receptor activation, indicating its high potency compared to other nucleotide analogs .
3-phenacyl-uridine diphosphate is typically characterized by:
Key chemical properties include:
Relevant data regarding its stability and reactivity are essential for practical applications in laboratory settings.
3-phenacyl-uridine diphosphate has several scientific applications:
3-Phenacyl-UDP (C₁₇H₂₀N₂O₁₃P₂), systematically named [(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate, is a synthetic uridine nucleotide derivative. It features a phenacyl (2-oxo-2-phenylethyl) moiety attached to the N3 position of the uracil ring via a methylene linker. This modification distinguishes it from endogenous uridine 5'-diphosphate (UDP) and enhances its receptor selectivity [1] [6] [8]. The molecule has a molecular weight of 522.04 g/mol (free acid) and an isomeric SMILES notation of O[C@@H]1C@HC@HCOP(=O)(OP(=O)(O)O)O [1] [6]. Key physicochemical properties include:
Table 1: Physicochemical Properties of 3-Phenacyl-UDP
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀N₂O₁₃P₂ |
Molecular Weight | 522.04 g/mol (free acid) |
Hydrogen Bond Acceptors | 13 |
Hydrogen Bond Donors | 5 |
Topological Polar Surface Area | 243.67 Ų |
XLogP | -2.51 |
Lipinski's Rule Violations | 1 |
CAS Registry Number | 917567-60-3 |
3-Phenacyl-UDP emerged in the early 2000s from structure-activity relationship (SAR) studies targeting UDP-selective purinergic receptors. Researchers systematically modified the uracil ring of UDP to enhance potency and selectivity at the P2Y₆ receptor subtype. The phenacyl modification at N3 was a strategic innovation to exploit a hydrophobic subpocket within the P2Y₆ binding site, as predicted by rhodopsin-based homology models [3] [4]. This compound class was first reported in medicinal chemistry contexts, with El-Tayeb et al. (2006) identifying 3-phenacyl-UDP as a high-affinity P2Y₆ agonist (EC₅₀ = 70 nM) [4]. Its synthesis followed established phosphorimidazolidate chemistry for nucleotide coupling, yielding the diphosphate derivative in aqueous solution at pH 7.5 [1] [4]. The compound’s discovery paralleled advances in understanding purinergic signaling, building on Burnstock’s foundational work establishing extracellular nucleotides as neurotransmitters [2] [5]. Unlike earlier non-selective nucleotide analogs, 3-phenacyl-UDP represented a rationally designed tool compound for dissecting P2Y₆-specific biology.
3-Phenacyl-UDP functions as a potent and selective agonist for the P2Y₆ receptor, a Gq/11-protein-coupled receptor (GPCR) activated by extracellular UDP. It exhibits submicromolar potency at human P2Y₆ receptors (EC₅₀ = 0.070 μM), surpassing native UDP (EC₅₀ = 0.30 μM) by ~4-fold [3] [4]. Its selectivity profile is characterized by:
Table 2: Receptor Selectivity Profile of 3-Phenacyl-UDP
Receptor Subtype | Endogenous Agonist | 3-Phenacyl-UDP EC₅₀ (μM) | Selectivity vs. UDP |
---|---|---|---|
P2Y₆ | UDP | 0.070 | ~4-fold more potent |
P2Y₂ | ATP/UTP | >10 | >140-fold selective |
P2Y₄ | UTP | >10 | >140-fold selective |
P2Y₁₄ | UDP-glucose | Inactive | >140-fold selective |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7